![molecular formula C13H20ClN3O4S B2664076 [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride CAS No. 1795476-10-6](/img/structure/B2664076.png)
[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride
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Overview
Description
[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is also known by its chemical name, N-(3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl)methanamine hydrochloride, and is commonly abbreviated as MNBP.
Mechanism of Action
The mechanism of action of MNBP is not fully understood, but it is believed to act as an agonist for certain receptors in the brain. This means that it binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
MNBP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of certain signaling pathways. These effects make MNBP a useful tool for studying the effects of drugs on the brain and other organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MNBP in lab experiments is its high affinity for certain receptors in the brain, making it a useful tool for studying the effects of drugs on these receptors. However, MNBP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research involving MNBP. One area of interest is the development of new drugs that target the same receptors as MNBP, but with improved pharmacological properties. Another area of interest is the use of MNBP in combination with other compounds to study their synergistic effects on the body. Additionally, further research is needed to fully understand the mechanism of action of MNBP and its potential applications in various fields of scientific research.
Synthesis Methods
MNBP can be synthesized through a multistep process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methylpiperidine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with formaldehyde and hydrochloric acid.
Scientific Research Applications
MNBP has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body. This compound has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the effects of drugs on these receptors.
properties
IUPAC Name |
[3-methyl-1-(4-nitrophenyl)sulfonylpiperidin-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.ClH/c1-10-3-2-8-15(13(10)9-14)21(19,20)12-6-4-11(5-7-12)16(17)18;/h4-7,10,13H,2-3,8-9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQQXUXCTDSQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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